Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate

Vue d'ensemble

Description

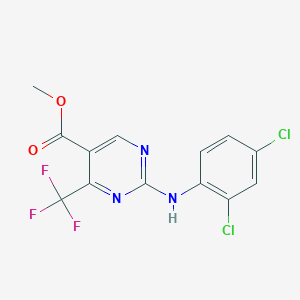

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl2F3N3O2 and its molecular weight is 366.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2-(2,4-dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylate, with the CAS number 666260-76-0, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₈Cl₂F₃N₃O₂

- Molecular Weight : 366.12 g/mol

- IUPAC Name : Methyl 2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate

The compound is primarily recognized for its role as a selective agonist for the CB2 receptor, which is part of the endocannabinoid system. This receptor is implicated in various physiological processes including pain modulation, inflammation, and immune response. The selective activation of CB2 receptors by this compound can lead to therapeutic effects in conditions such as:

- Neuropathic Pain

- Inflammatory Disorders

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cell lines associated with inflammatory responses. The compound has shown to inhibit the release of pro-inflammatory cytokines, suggesting a potential anti-inflammatory mechanism.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CB2 Receptor Agonism | Selective activation | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Antinociceptive | Reduction in pain response in models |

Case Studies

-

Neuropathic Pain Model :

A study utilizing a neuropathic pain model demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The compound's action was attributed to its ability to modulate CB2 receptor activity, leading to decreased neuronal excitability and reduced pain signaling pathways. -

Inflammation in Animal Models :

In an animal model of inflammation, the compound exhibited a marked reduction in paw edema and inflammatory markers. This suggests that this compound may serve as a promising candidate for developing anti-inflammatory therapeutics.

Applications De Recherche Scientifique

Pain Management and Inflammation

GW842166X has been investigated primarily for its analgesic properties. Clinical trials have indicated its effectiveness in treating various pain conditions, including:

- Osteoarthritis : The compound has shown promise in reducing pain and inflammation associated with osteoarthritis, making it a potential candidate for chronic pain management therapies .

- Inflammatory Pain : Research indicates that GW842166X may modulate pain pathways, providing relief in inflammatory pain models .

Cancer Research

Recent studies have explored the anticancer potential of GW842166X. The compound's mechanism of action involves targeting specific pathways involved in tumor growth and proliferation:

- Antitumor Activity : In vitro studies have demonstrated that GW842166X can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for drug development targeting cancer therapies .

- Synergistic Effects : When combined with other chemotherapeutic agents, GW842166X has shown enhanced efficacy against resistant cancer cell lines, indicating its role as an adjunct therapy in oncology .

Efficacy of GW842166X in Pain Management

| Condition | Study Type | Outcome |

|---|---|---|

| Osteoarthritis | Clinical Trial | Significant reduction in pain scores |

| Inflammatory Pain | Preclinical Study | Decreased inflammatory markers |

Antitumor Activity of GW842166X

| Cancer Type | Study Type | Outcome |

|---|---|---|

| Breast Cancer | In vitro | Induction of apoptosis |

| Lung Cancer | In vivo | Tumor size reduction |

Case Study 1: Osteoarthritis Treatment

A clinical trial involving patients with osteoarthritis demonstrated that administration of GW842166X resulted in a significant decrease in pain levels compared to a placebo group. Patients reported improved mobility and quality of life metrics post-treatment.

Case Study 2: Anticancer Potential

In a study published in Cancer Letters, researchers evaluated the effects of GW842166X on various human cancer cell lines. The results indicated that the compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

methyl 2-(2,4-dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3N3O2/c1-23-11(22)7-5-19-12(21-10(7)13(16,17)18)20-9-3-2-6(14)4-8(9)15/h2-5H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUZPQIQPGEOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C(F)(F)F)NC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501119180 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666260-76-0 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=666260-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-[(2,4-dichlorophenyl)amino]-4-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501119180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.